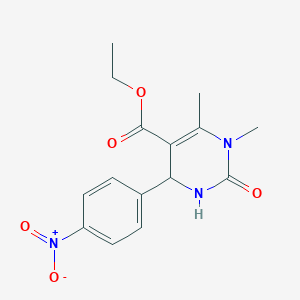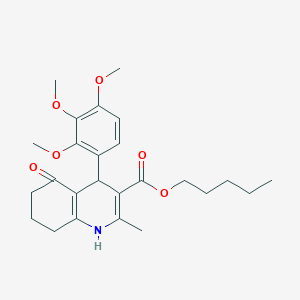
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTMQ and is synthesized using a specific method that involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate.
Wirkmechanismus
The exact mechanism of action of PTMQ is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. PTMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
PTMQ has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have also demonstrated its ability to modulate the immune response and regulate the expression of genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTMQ is its ease of synthesis and purification, which makes it a valuable tool for laboratory experiments. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on PTMQ, including:
1. Further investigation of its antitumor activity and mechanism of action, with the aim of developing new cancer therapies.
2. Development of new fluorescent probes based on PTMQ for detecting metal ions in biological systems.
3. Optimization of the synthesis method to improve the yield and purity of PTMQ.
4. Investigation of the potential use of PTMQ as a scaffold for the synthesis of new compounds with biological activity.
In conclusion, PTMQ is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery, materials science, and other areas of research.
Synthesemethoden
The synthesis of PTMQ involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of PTMQ with good purity.
Wissenschaftliche Forschungsanwendungen
PTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PTMQ has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. PTMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
5476-20-0 |
|---|---|
Produktname |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Molekularformel |
C25H33NO6 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-6-7-8-14-32-25(28)20-15(2)26-17-10-9-11-18(27)22(17)21(20)16-12-13-19(29-3)24(31-5)23(16)30-4/h12-13,21,26H,6-11,14H2,1-5H3 |
InChI-Schlüssel |
QQVYUFCEZKUJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



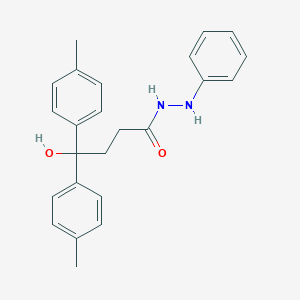
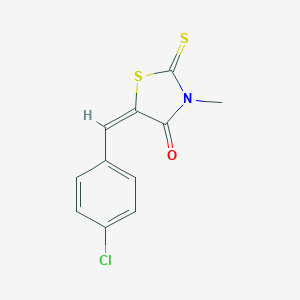
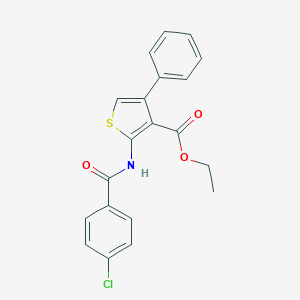

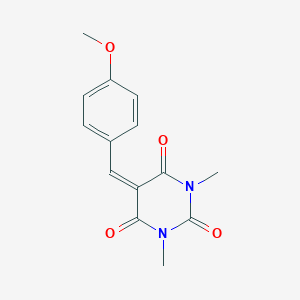
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
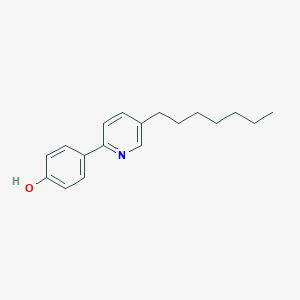

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
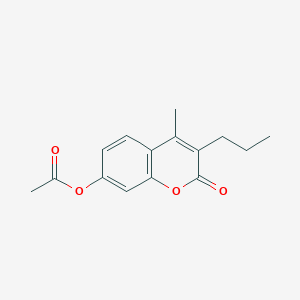
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
